SB-258585 hydrochloride

5-HT6 receptor pharmacology radioligand binding receptor affinity profiling

The only 5-HT6 antagonist featuring a 4-iodo substituent that directly enables conversion to [125I]-SB-258585 for quantitative autoradiography and ex vivo receptor occupancy. Validated in rat, pig, human, and non-human primate (PET-confirmed striatal occupancy at 3 mg/kg i.m.). Provides pKD 8.56–9.09 across species and Bmax 173–215 fmol/mg. Non-substitutable for radioligand mapping, intrahippocampal behavioral studies, and PK-PD bridging. Hydrochloride salt ensures solubility up to 10 mM in water.

Molecular Formula C18H23ClIN3O3S
Molecular Weight 523.8 g/mol
Cat. No. B10765216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-258585 hydrochloride
Molecular FormulaC18H23ClIN3O3S
Molecular Weight523.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl
InChIInChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H
InChIKeyBFGOZFXMAJBFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-258585 Hydrochloride Procurement Guide: Potent 5-HT6 Receptor Antagonist with Subnanomolar Affinity


SB-258585 hydrochloride (CAS 1216468-02-8) is a 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide derivative that functions as a potent, selective antagonist of the serotonin 5-HT6 receptor [1]. The compound exhibits high binding affinity with a reported Ki of 2.51 nM (pKi = 8.6) at human recombinant 5-HT6 receptors expressed in HeLa cells [2] and displays >100-fold selectivity for the 5-HT6 receptor over other 5-HT receptor subtypes, dopamine receptors, and α-adrenergic receptors [3]. SB-258585 is orally active and has been extensively validated across multiple species including rat, pig, and human brain tissue, with well-characterized pharmacokinetic properties and established utility as both a pharmacological tool compound and a radioligand precursor for receptor autoradiography [4]. The hydrochloride salt form provides enhanced aqueous solubility (up to 10 mM in water) compared to the free base, making it the preferred formulation for in vitro and in vivo experimental applications .

Why SB-258585 Hydrochloride Cannot Be Substituted with Other 5-HT6 Antagonists in Research Protocols


Despite sharing a common molecular target, 5-HT6 receptor antagonists exhibit substantial inter-compound variability in binding affinity, selectivity window, functional efficacy, and tissue-specific pharmacokinetics that render them non-interchangeable in experimental settings [1]. SB-258585, SB-271046, and SB-399885—all benzenesulfonamide-based antagonists—demonstrate distinct affinity profiles at recombinant and native 5-HT6 receptors, with rank-order potency differences that directly impact experimental outcomes [2]. Specifically, SB-258585 uniquely incorporates an iodo-substituent at the 4-position of the benzenesulfonamide phenyl ring, which enables its conversion to the [125I]-radiolabeled derivative—a capability absent in SB-271046 and SB-399885 due to their distinct halogen substitution patterns (chloro/bromo vs. iodo) [3]. This structural divergence translates into quantifiable differences in receptor occupancy, functional antagonism of cAMP accumulation, and in vivo behavioral pharmacology [4]. The evidence presented below establishes that SB-258585 occupies a specific, non-substitutable niche in the 5-HT6 antagonist pharmacopeia.

Quantitative Differentiation Evidence: SB-258585 Hydrochloride vs. SB-271046, SB-399885, and Ro 04-6790


Binding Affinity Comparison: SB-258585 vs. SB-271046 vs. SB-399885 at Human Recombinant 5-HT6 Receptors

In direct competition binding assays using [125I]-SB-258585 as the radioligand at human recombinant 5-HT6 receptors, SB-271046 demonstrates significantly higher affinity (pKi = 9.09, Ki = 0.81 nM) than SB-258585 itself (pKi = 8.53–9.09 depending on assay conditions) [1]. At human caudate putamen membranes, the rank order of potency was: SB-271046 > SB-258585 > SB-214111 > methiothepin > clozapine > 5-Me-OT > 5-HT > Ro 04-6790 [2]. This establishes SB-258585's intermediate affinity position—higher than Ro 04-6790 and clozapine, but lower than SB-271046 [3]. SB-399885 exhibits even higher affinity with pKi values of 9.11 (human recombinant), 8.81 (native rat), and 9.02 (native human), corresponding to Ki values of 0.78 nM, 1.55 nM, and 0.95 nM respectively .

5-HT6 receptor pharmacology radioligand binding receptor affinity profiling GPCR antagonist screening

Selectivity Profile: SB-258585 Exhibits >100-Fold Selectivity Over Off-Target Receptors

SB-258585 displays >100-fold selectivity for the 5-HT6 receptor over all other 5-HT receptor subtypes tested, as well as over dopamine receptors and α-adrenergic receptors [1]. This selectivity window is comparable to SB-271046, which exhibits 200-fold selectivity over other 5-HT receptor subtypes, dopamine receptors, and adrenergic receptors . SB-399885 demonstrates a similar >200-fold selectivity profile for 5-HT6 over a panel of receptors, ion channels, and enzymes when tested at 10 μM [2]. However, SB-258585 is structurally distinguished by its 4-iodo substituent, which enables radiolabeling with [125I] for autoradiography—a capability not shared by SB-271046 (5-chloro substituted) or SB-399885 (N-(3,5-dichloro-2-methoxyphenyl) derivative) [3]. This structural divergence does not compromise selectivity but confers unique experimental utility.

receptor selectivity screening off-target profiling GPCR pharmacology tool compound validation

Functional Antagonism: cAMP Inhibition Potency in Human 5-HT6-Expressing HeLa Cells

In functional assays using human HeLa cells expressing recombinant 5-HT6 receptors, SB-258585 demonstrates concentration-dependent inhibition of 5-HT-induced cAMP accumulation with an IC50 of 19 nM . This functional potency closely aligns with its binding affinity (Ki = 2.51–8.9 nM), confirming that SB-258585 acts as a full antagonist without partial agonist activity [1]. For comparison, SB-271046 displaces [3H]-LSD and [125I]-SB-258585 from human 5-HT6 receptors with pKi values of 8.92 and 9.09 respectively in the same HeLa cell expression system [2]. The functional IC50 of SB-258585 (19 nM) establishes a clear quantitative benchmark for antagonist activity in this standard assay format, enabling direct cross-study comparison with novel compounds.

functional GPCR assay cAMP accumulation antagonist efficacy signal transduction

Unique Radioligand Capability: [125I]-SB-258585 Enables Quantitative Autoradiography

SB-258585 is structurally unique among 5-HT6 antagonists due to its 4-iodo substituent, which enables direct conversion to the high-specific-activity radioligand [125I]-SB-258585 [1]. This radiolabeled derivative has been extensively validated for autoradiographic mapping of 5-HT6 receptor distribution across rat, pig, and human brain tissue [2]. In saturation binding experiments, [125I]-SB-258585 binds with high affinity to a single population of receptors in human recombinant 5-HT6-expressing cell lines (pKD = 9.09±0.02) and native tissues (pKD values: rat striatum 8.56±0.07, pig striatum 8.60±0.10, human caudate putamen 8.90±0.02) [3]. Bmax values range from 173±23 fmol/mg protein in rat striatum to 215±41 fmol/mg protein in human caudate putamen, confirming robust specific binding [4]. In contrast, SB-271046 and SB-399885 lack the iodo-substituent required for direct [125I]-radiolabeling and therefore cannot serve as autoradiographic probes [5].

receptor autoradiography radioligand binding brain mapping receptor distribution PET imaging

In Vivo Behavioral Pharmacology: SB-258585 Demonstrates Anxiolytic-Like and Antidepressant-Like Effects at Defined Doses

In a comparative in vivo study, SB-258585 administered intrahippocampally to rats produced significant behavioral effects in two validated models [1]. At a dose of 1 μg (but not 0.3 or 3 μg), SB-258585 produced an anticonflict effect in the Vogel conflict drinking test, though this effect was weaker than diazepam (40 μg) [2]. At a dose of 3 μg (but not 1 or 10 μg), SB-258585 produced a marked anti-immobility effect in the forced swim test comparable to imipramine (0.1 μg), indicating antidepressant-like activity [3]. The effects were behaviorally specific, as SB-258585 did not alter shock threshold, nonpunished water consumption, or exploratory activity at effective doses [4]. For comparison, SB-399885 (systemic, 3–10 mg/kg i.p.) and SB-271046 (systemic, 10–30 mg/kg i.p.) also reduce immobility in the forced swim test, with corresponding 5-HT6 receptor occupancy levels of 62–96% and 56–84% respectively measured using [125I]-SB-258585 ex vivo binding [5].

behavioral pharmacology anxiety models depression models hippocampal function in vivo efficacy

Non-Human Primate Validation: SB-258585 Reduces Food Motivation via Striatal 5-HT6 Receptor Occupancy

SB-258585 is the first 5-HT6 antagonist to be systematically evaluated in non-human primates for effects on food motivation and behavior, providing translational data that bridge rodent findings to higher species [1]. At an intramuscular dose of 3 mg/kg, SB-258585 significantly reduced food intake in five out of six macaques tested, with all five animals evaluated for qualitative changes showing decreased consumption speed and four of six showing modified food preference between two items in a choice context [2]. PET imaging with the specific radioligand [18F]2FNQ1P revealed that SB-258585 reduced 5-HT6 receptor binding exclusively in the striatum, specifically across the antero-posterior putamen including subterritories [3]. Behavioral observations also indicated increased movement frequency and switching in four of six animals, and increased anxiety-related behaviors in four monkeys [4]. In contrast, SB-271046 and SB-399885 have been evaluated primarily in rodent models, with no published non-human primate studies establishing comparable translational validation [5].

non-human primate pharmacology feeding behavior PET imaging receptor occupancy striatal function

Optimal Research and Industrial Applications for SB-258585 Hydrochloride Based on Quantitative Evidence


Quantitative Autoradiography and Receptor Distribution Mapping

SB-258585 is uniquely suited for autoradiographic mapping of 5-HT6 receptor distribution due to its [125I]-radiolabeled form, which enables quantitative ex vivo and in vitro receptor localization studies [1]. Researchers can leverage the established pKD values (8.56–9.09 across rat, pig, and human tissues) and Bmax ranges (173–215 fmol/mg protein) for precise experimental design [2]. Applications include comparative neuroanatomical mapping across species, receptor occupancy studies following drug administration, and validation of 5-HT6 receptor expression changes in disease models [3]. Neither SB-271046 nor SB-399885 can substitute in this application due to the absence of [125I]-radiolabeled derivatives [4].

In Vivo Hippocampal 5-HT6 Receptor Functional Studies

SB-258585 is optimal for investigating hippocampal 5-HT6 receptor contributions to anxiety and depression circuitry [1]. The established dose-response relationships—1 μg intrahippocampal for anticonflict effects and 3 μg for anti-immobility effects—provide validated parameters for replication and extension studies [2]. The behavioral specificity demonstrated (no alteration of shock threshold, nonpunished water consumption, or exploratory activity) supports attribution of observed effects specifically to 5-HT6 receptor blockade rather than non-specific behavioral disruption [3]. This intrahippocampal administration paradigm enables region-specific pharmacological interrogation not readily achievable with systemic dosing of alternative 5-HT6 antagonists [4].

Non-Human Primate Translational Pharmacology of Striatal 5-HT6 Receptors

SB-258585 is the only 5-HT6 antagonist validated in non-human primate behavioral pharmacology with concurrent PET-based receptor occupancy measurement [1]. The 3 mg/kg intramuscular dose established to reduce food intake and alter food preference in macaques, coupled with [18F]2FNQ1P PET confirmation of striatal-specific receptor occupancy, provides a translational bridge between rodent findings and potential human applications [2]. This scenario is particularly relevant for research programs investigating 5-HT6 receptor modulation of feeding behavior, striatal function, and anxiety-related behaviors in higher species [3]. Alternative 5-HT6 antagonists (SB-271046, SB-399885) lack comparable non-human primate validation data [4].

Ex Vivo Receptor Occupancy Assays Using [125I]-SB-258585 as Radioligand

SB-258585 serves as a critical radioligand for ex vivo receptor occupancy measurements in preclinical drug development [1]. The methodology, validated in studies with SB-399885 and SB-271046 where [125I]-SB-258585 binding quantified central 5-HT6 receptor occupancy (62–96% for SB-399885 at 3–10 mg/kg i.p.; 56–84% for SB-271046 at 10–30 mg/kg i.p.), enables precise correlation of in vivo dosing with target engagement [2]. This application is essential for pharmacokinetic-pharmacodynamic (PK-PD) modeling, dose selection for behavioral studies, and evaluation of novel 5-HT6-targeting compounds [3]. The high specific activity and well-characterized binding parameters (single-site saturation binding, >60% specific binding in native tissues) ensure reliable and reproducible occupancy quantification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-258585 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.